Null Activity Against Neuron-Specific Aminopeptidase (NAP) vs. Actively Hydrolyzed Comparators
In a direct head-to-head comparison, H-Val-βNA exhibited no detectable hydrolysis by purified neuron-specific aminopeptidase (NAP), in stark contrast to several other aminoacyl β-naphthylamides. The enzyme was inactive on Val-βNA (Km > 250 µM), while actively hydrolyzing Leu-βNA (Km: 1 µM, kcat: 12.3 s⁻¹), Arg-βNA (Km: 5 µM, kcat: 30.8 s⁻¹), and Met-βNA (Km: 2.9 µM, kcat: 15.4 s⁻¹) under identical conditions [1]. This establishes H-Val-βNA as a negative control or specific exclusionary substrate for NAP-mediated activity.
| Evidence Dimension | Enzyme kinetics (Km, kcat) for hydrolysis by Neuron-specific Aminopeptidase (NAP) |
|---|---|
| Target Compound Data | Val-βNA: Inactive (Km > 250 µM) |
| Comparator Or Baseline | Leu-βNA: Km = 1 µM, kcat = 12.3 s⁻¹; Arg-βNA: Km = 5 µM, kcat = 30.8 s⁻¹; Met-βNA: Km = 2.9 µM, kcat = 15.4 s⁻¹; Ala-βNA: Km = 10 µM, kcat = 15.4 s⁻¹; Tyr-βNA: Km = 10 µM, kcat = 11.2 s⁻¹; Phe-βNA: Km = 20 µM, kcat = 17.5 s⁻¹ |
| Quantified Difference | ≥ 250-fold higher Km compared to the best NAP substrate (Leu-βNA), classified as inactive. |
| Conditions | Purified rat brain NAP enzyme, pH 7.0, β-naphthylamide substrates. |
Why This Matters
This proves H-Val-βNA cannot be substituted for Leu-βNA or Met-βNA for detecting NAP activity, allowing researchers to exclude NAP interference in complex biological samples where valine arylamidase is the target.
- [1] Hui, K. S., et al. (1998). A Novel Neuron-specific Aminopeptidase in Rat Brain Synaptosomes: ITS IDENTIFICATION, PURIFICATION, AND CHARACTERIZATION. Journal of Biological Chemistry, 273(47), 31053-31060. View Source
